Aromatase Inhibition Potency of 5α-Androst-2-en-17-one Compared to Exemestane
5α-Androst-2-en-17-one exhibits moderate aromatase inhibitory activity with an IC50 of 1.7 µM in a biochemical assay [1]. This value is comparable to the clinically used steroidal aromatase inhibitor exemestane, which has a reported IC50 of 1.8 µM against the same enzyme target [2]. The compound was part of a head-to-head series of steroidal AIs where it demonstrated distinct cellular effects compared to other A-ring modified analogs [3].
| Evidence Dimension | Aromatase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.7 µM |
| Comparator Or Baseline | Exemestane (steroidal AI): 1.8 µM |
| Quantified Difference | 0.1 µM (comparable) |
| Conditions | In vitro biochemical aromatase inhibition assay |
Why This Matters
This comparable potency profile positions 5α-androst-2-en-17-one as a relevant tool compound for studying steroidal aromatase inhibition mechanisms, especially given its distinct metabolic fate compared to exemestane.
- [1] Ghosh, D., Lo, J., & Egbuta, C. (2016). Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective. Journal of Medicinal Chemistry, 59(11), 5131–5148. View Source
- [2] Unravelling exemestane: From biology to clinical prospects. (n.d.). Researcher.Life. Retrieved April 18, 2026. View Source
- [3] Amaral, C., Lopes, A., Varela, C., Silva, E., Roleira, F., Correia-da-Silva, G., & Teixeira, N. (2013). Effects of steroidal aromatase inhibitors on sensitive and resistant breast cancer cells: Aromatase inhibition and autophagy. The Journal of Steroid Biochemistry and Molecular Biology, 135, 51-59. View Source
